molecular formula C8H13N3O B8537815 2-(4-Pyrimidinylamino)-1-butanol CAS No. 446273-80-9

2-(4-Pyrimidinylamino)-1-butanol

Cat. No. B8537815
M. Wt: 167.21 g/mol
InChI Key: SDWVCCMEJDQHRJ-UHFFFAOYSA-N
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Patent
US07772249B2

Procedure details

2-[(6-Chloro-4-pyrimidinyl)amino]-1-butanol was dissolved in ethanol (110 mL), which was sequentially added with a 5N aqueous sodium hydroxide solution (5.5 mL) and Pd—C (hydrous product; 0.55 g), and hydrogenation was performed under hydrogen atmosphere at a normal temperature and a normal pressure. After completion of the reaction, Pd—C was filtered off, and the solvent was evaporated. The resulting residue was extracted with dichloromethane-methanol, and the solvent was removed to give the title compound (4.3 g) as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
0.55 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH:8][CH:9]([CH2:12][CH3:13])[CH2:10][OH:11])[CH:3]=1.[OH-].[Na+]>C(O)C.[Pd]>[N:7]1[CH:2]=[CH:3][C:4]([NH:8][CH:9]([CH2:12][CH3:13])[CH2:10][OH:11])=[N:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=N1)NC(CO)CC
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.55 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
The resulting residue was extracted with dichloromethane-methanol
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
N1=CN=C(C=C1)NC(CO)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.